molecular formula C19H21NO5 B14055109 (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid

Cat. No.: B14055109
M. Wt: 343.4 g/mol
InChI Key: WOGSGQPORISGTM-KRWDZBQOSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a hydroxy-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.

    Formation of the propanoic acid backbone:

    Introduction of the hydroxy-dimethylphenyl group: This step involves the coupling of the hydroxy-dimethylphenyl group to the propanoic acid backbone using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may play a role in protecting the amino group during biochemical reactions, while the hydroxy-dimethylphenyl group may interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
  • Benzyl 3-{[(benzyloxy)carbonyl]amino}phenyl carbonate

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H21NO5/c1-12-8-15(21)9-13(2)16(12)10-17(18(22)23)20-19(24)25-11-14-6-4-3-5-7-14/h3-9,17,21H,10-11H2,1-2H3,(H,20,24)(H,22,23)/t17-/m0/s1

InChI Key

WOGSGQPORISGTM-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C)O

Origin of Product

United States

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